AST 487

Übersicht

Beschreibung

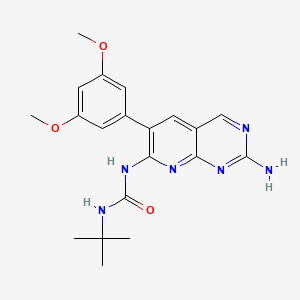

AST-487, auch bekannt als NVP-AST487, ist eine synthetische organische Verbindung, die als potenter Inhibitor der RET-Kinase wirkt. Es hat sich als vielversprechend für die Behandlung von medullärem Schilddrüsenkrebs und anderen Krebsarten mit aktivierenden Mutationen des RET-Gens erwiesen. Die Verbindung gehört zur Klasse der N,N’-Diphenylharnstoffe und hat einen IC50-Wert von 0,88 μmol/L für die RET-Kinase-Hemmung .

Herstellungsmethoden

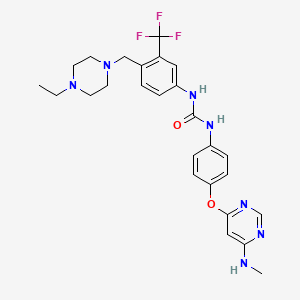

AST-487 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von N,N’-Diphenylharnstoffderivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-(4-Ethylpiperazin-1-yl)methyl-3-(Trifluormethyl)anilin mit 4-(6-(Methylamino)pyrimidin-4-yloxy)anilin in Gegenwart eines Kupplungsmittels, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen und die Optimierung der Bedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

AST-487 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: AST-487 wird als Werkzeugverbindung verwendet, um die Kinasehemmung zu untersuchen und neue Kinaseinhibitoren zu entwickeln.

Biologie: Die Verbindung wird in biologischen Studien eingesetzt, um die Rolle der RET-Kinase in zellulären Prozessen zu untersuchen und die molekularen Mechanismen zu verstehen, die RET-bedingten Krankheiten zugrunde liegen.

Medizin: AST-487 hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter medullärer Schilddrüsenkrebs, durch Hemmung der RET-Kinase-Aktivität.

Wirkmechanismus

AST-487 entfaltet seine Wirkung durch Hemmung der Aktivität der RET-Kinase. Die Verbindung bindet an die Kinase-Domäne von RET und verhindert so ihre Autophosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen. Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen mit aktivierenden RET-Mutationen . Zusätzlich wurde gezeigt, dass AST-487 andere Kinasen wie FLT3 und c-Kit hemmt, was zu seinen Antikrebswirkungen beiträgt .

Wirkmechanismus

Target of Action

AST 487 is primarily a RET kinase inhibitor . RET (Rearranged during Transfection) is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration . It has emerged as a promising target for the therapy of medullary thyroid cancers (MTC) and a subset of papillary thyroid cancers . In addition to RET, this compound also inhibits other kinases such as FLT3 (Fms-like tyrosine kinase-3), KDR, c-Abl, and c-Kit .

Mode of Action

This compound inhibits RET autophosphorylation and activation of downstream effectors . This inhibition prevents the activation of signaling pathways that promote cancer cell growth and survival. It has been shown to potently inhibit the growth of human thyroid cancer cell lines with activating mutations of RET .

Biochemical Pathways

The inhibition of RET kinase by this compound affects several biochemical pathways. For instance, it blocks the activation of downstream effectors of RET, thereby inhibiting pathways that promote cell proliferation and survival . Furthermore, it has been found to inhibit calcitonin gene expression in MTC cells, in part, through decreased gene transcription .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it has good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth. It has been shown to potently inhibit the growth of human thyroid cancer cell lines with activating mutations of RET . Moreover, it induces a dose-dependent growth inhibition of xenografts of NIH3T3 cells expressing oncogenic RET, and of the MTC cell line TT in nude mice .

Biochemische Analyse

Biochemical Properties

AST 487 inhibits the activity of RET kinase, as well as many other kinases such as KDR, Flt-3, and c-Kit . It has been shown to inhibit RET autophosphorylation and activation of downstream effectors . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to potently inhibit the growth of human thyroid cancer cell lines with activating mutations of RET . It has also been shown to inhibit RET autophosphorylation and activation of downstream effectors, and to prevent the growth of human thyroid cancer cell lines with activating mutations of RET .

Molecular Mechanism

This compound inhibits RET kinase, which in turn inhibits RET autophosphorylation and activation of downstream effectors . This inhibition can prevent the growth of human thyroid cancer cell lines with activating mutations of RET . It has also been shown to inhibit the expression of the human Telomerase Reverse Transcriptase (hTERT) gene in bladder cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown to inhibit the expression of the hTERT gene in bladder cancer cells over a period of 16 hours .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce a dose-dependent growth inhibition of xenografts of NIH3T3 cells expressing oncogenic RET, and of the MTC cell line TT .

Transport and Distribution

As a kinase inhibitor, it likely interacts with various transporters and binding proteins within the cell .

Subcellular Localization

As a kinase inhibitor, it likely interacts with various subcellular structures and organelles .

Vorbereitungsmethoden

AST-487 is synthesized through a series of chemical reactions involving the formation of N,N’-diphenyl urea derivatives. The synthetic route typically involves the reaction of 4-(4-ethylpiperazin-1-yl)methyl-3-(trifluoromethyl)aniline with 4-(6-(methylamino)pyrimidin-4-yloxy)aniline in the presence of a coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

AST-487 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: AST-487 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

AST-487 ist einzigartig in seiner Fähigkeit, die RET-Kinase mit hoher Potenz selektiv zu hemmen. Ähnliche Verbindungen umfassen:

Vandetanib: Ein weiterer RET-Kinase-Inhibitor, der zur Behandlung von medullärem Schilddrüsenkrebs eingesetzt wird.

Cabozantinib: Ein Multi-Kinase-Inhibitor, der unter anderem RET, MET und VEGFR2 angreift.

Sunitinib: Ein Tyrosinkinase-Inhibitor, der mehrere Kinasen angreift, darunter RET, VEGFR und PDGFR.

Im Vergleich zu diesen Verbindungen hat AST-487 ein deutliches Profil in Bezug auf Selektivität und Potenz für die RET-Kinase-Hemmung gezeigt .

Eigenschaften

IUPAC Name |

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

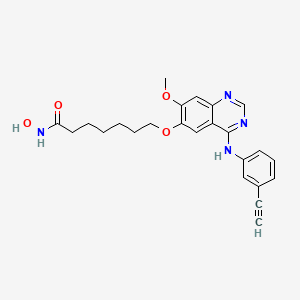

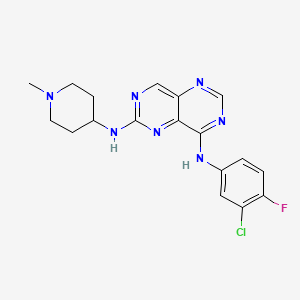

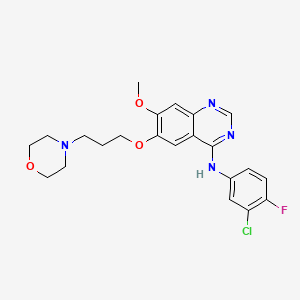

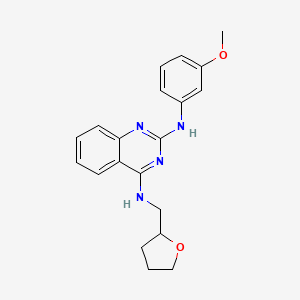

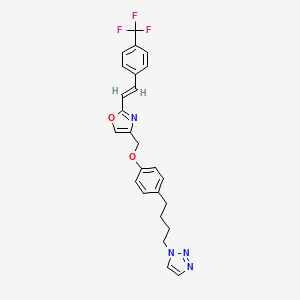

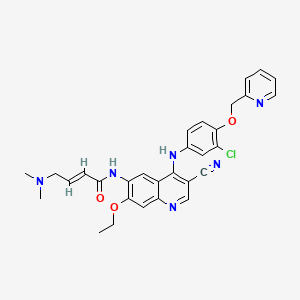

Feasible Synthetic Routes

Q1: How does NVP-AST487 interact with its target, RET, and what are the downstream effects of this interaction?

A1: NVP-AST487 functions as an ATP-competitive inhibitor of RET kinase, specifically targeting the kinase domain responsible for its activity. [, , , ] This binding prevents RET autophosphorylation and the subsequent activation of downstream signaling pathways, including ERK1/2 and AKT. [, ] By inhibiting these pathways, NVP-AST487 effectively disrupts RET-mediated cellular processes like proliferation, survival, and differentiation, ultimately leading to growth inhibition and even apoptosis in RET-dependent cancer cells. [, , ]

Q2: How does the inhibition of RET by NVP-AST487 affect calcitonin levels in medullary thyroid cancer (MTC)?

A2: Interestingly, research indicates that NVP-AST487 impacts calcitonin levels through a mechanism distinct from its tumor growth inhibition properties. [, ] It has been observed that NVP-AST487 directly inhibits calcitonin gene transcription, leading to a rapid decrease in circulating calcitonin levels, even before significant tumor shrinkage is observed. [, , ] This effect is attributed to the inhibition of RET signaling, which appears to play a physiological role in regulating calcitonin gene expression. [, , ] This finding has significant implications for interpreting calcitonin as a biomarker of tumor burden in MTC patients treated with RET inhibitors like NVP-AST487.

Q3: Can NVP-AST487 overcome resistance to other RET inhibitors, such as PKC412?

A3: While PKC412 has shown promise in treating FLT3-ITD-positive acute myeloid leukemia (AML), the emergence of drug resistance remains a challenge. Studies suggest that NVP-AST487, with its distinct chemical structure, demonstrates potent antiproliferative effects against both PKC412-sensitive and -resistant AML cells harboring FLT3-ITD mutations. [] This finding highlights the potential of NVP-AST487 as an alternative therapeutic option in cases where resistance to existing FLT3 inhibitors develops.

Q4: Beyond RET, does NVP-AST487 affect other molecular targets relevant to cancer development?

A4: Research has unveiled an intriguing link between NVP-AST487 and the CDKL5-SOX9 signaling axis in the context of rhabdomyolysis-associated acute kidney injury (AKI). [] It appears that CDKL5, a stress-induced kinase, is activated in renal tubular epithelial cells (RTECs) during AKI. [] NVP-AST487 has been shown to alleviate AKI in a CDKL5-dependent manner, suggesting that it might exert therapeutic effects beyond its action on RET. [] This finding warrants further investigation into the broader therapeutic potential of NVP-AST487 in conditions beyond cancer.

Q5: What insights have been gained from using NVP-AST487 as a tool to study ligand dynamics in receptor-bound states?

A5: NVP-AST487 has proven valuable in studying the dynamics of ligand binding through techniques like forbidden coherence transfer (FCT) analysis. [] Specifically, the trifluoromethyl (CF3) group present in NVP-AST487 serves as a valuable probe for studying ligand flexibility within the binding pocket. [] By applying CF3-FCT analysis to the NVP-AST487-p38α complex, researchers successfully characterized the dynamic behavior of the CF3 group in the bound state. [] This information is crucial for understanding the fine details of ligand-receptor interactions, ultimately aiding in the rational design of more potent and selective inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)